molecular formula C8H4F3N3O2 B12964490 2-(Trifluoromethyl)-3H-imidazo[4,5-c]pyridine-6-carboxylic acid

2-(Trifluoromethyl)-3H-imidazo[4,5-c]pyridine-6-carboxylic acid

Cat. No.: B12964490
M. Wt: 231.13 g/mol
InChI Key: WUDMWMQXUQQSBG-UHFFFAOYSA-N
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Description

2-(Trifluoromethyl)-3H-imidazo[4,5-c]pyridine-6-carboxylic acid is a heterocyclic compound that contains both imidazole and pyridine rings. The trifluoromethyl group attached to the pyridine ring enhances its chemical stability and biological activity. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Trifluoromethyl)-3H-imidazo[4,5-c]pyridine-6-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the use of Suzuki–Miyaura coupling, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This method is favored for its mild reaction conditions and high functional group tolerance.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(Trifluoromethyl)-3H-imidazo[4,5-c]pyridine-6-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

2-(Trifluoromethyl)-3H-imidazo[4,5-c]pyridine-6-carboxylic acid has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.

    Industry: Utilized in the development of agrochemicals and materials science.

Mechanism of Action

The mechanism of action of 2-(Trifluoromethyl)-3H-imidazo[4,5-c]pyridine-6-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances its binding affinity and selectivity, leading to modulation of biological pathways. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with key residues .

Comparison with Similar Compounds

Similar Compounds

    2-(Trifluoromethyl)pyridine-3-carboxylic acid: Shares the trifluoromethyl group but lacks the imidazole ring.

    4-(Trifluoromethyl)nicotinic acid: Similar structure but with the trifluoromethyl group at a different position.

    6-(Trifluoromethyl)pyridine-2-carboxaldehyde: Contains an aldehyde group instead of a carboxylic acid.

Uniqueness

2-(Trifluoromethyl)-3H-imidazo[4,5-c]pyridine-6-carboxylic acid is unique due to its combined imidazole and pyridine rings, which confer distinct chemical and biological properties. The trifluoromethyl group further enhances its stability and activity, making it a valuable compound in various research and industrial applications .

Properties

Molecular Formula

C8H4F3N3O2

Molecular Weight

231.13 g/mol

IUPAC Name

2-(trifluoromethyl)-3H-imidazo[4,5-c]pyridine-6-carboxylic acid

InChI

InChI=1S/C8H4F3N3O2/c9-8(10,11)7-13-3-1-4(6(15)16)12-2-5(3)14-7/h1-2H,(H,13,14)(H,15,16)

InChI Key

WUDMWMQXUQQSBG-UHFFFAOYSA-N

Canonical SMILES

C1=C2C(=CN=C1C(=O)O)NC(=N2)C(F)(F)F

Origin of Product

United States

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